9,9-Dimethylxanthene

Thermochemistry Energetics Xanthene Derivatives

9,9-Dimethylxanthene is the privileged precursor for Xantphos, the wide-bite-angle bisphosphine ligand (~111°) essential for palladium-catalyzed cross-couplings, and for TSCT OLED emitters requiring precise face-to-face donor–acceptor stacking. Unsubstituted xanthene alternatives cannot replicate this rigid, non-planar conformation, compromising catalytic selectivity and device efficiency. Source from suppliers using the validated one-pot acid-catalyzed condensation route (70–75% yield) for consistent ≥98% purity. For OLED fabrication, specify sublimed-grade (≥99% GC) to avoid electroluminescence quenching by trace impurities. Standard-grade (≥98%) suits polymer synthesis and MOF dicarboxylic acid derivatization.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 19814-75-6
Cat. No. B1361183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Dimethylxanthene
CAS19814-75-6
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2OC3=CC=CC=C31)C
InChIInChI=1S/C15H14O/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3
InChIKeyMTVNAPYHLASOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9-Dimethylxanthene (CAS 19814-75-6): Molecular Building Block for Phosphine Ligands, OLED Materials, and Polymer Synthesis


9,9-Dimethylxanthene is a heterocyclic organic compound with the molecular formula C15H14O, characterized by a tricyclic fused-ring xanthene core bearing two methyl substituents at the 9-position [1]. This substitution pattern imparts a rigid, non-planar conformation that is structurally distinct from the parent xanthene scaffold, making it a privileged building block for the synthesis of wide-bite-angle bisphosphine ligands (e.g., Xantphos), fluorescent probes, and materials for organic electronics [2]. The compound is commercially available as a solid (melting point 35-43 °C) with purity grades ranging from 96% to ≥99% (GC), including a sublimed-grade option optimized for electronic applications .

Why 9,9-Dimethylxanthene (CAS 19814-75-6) Cannot Be Readily Substituted with Unsubstituted Xanthene or Alternative Alkyl Xanthenes


Generic substitution of 9,9-dimethylxanthene with unsubstituted xanthene or other alkyl-substituted xanthene derivatives fails due to quantifiable differences in thermodynamic stability, conformational rigidity, and synthetic accessibility. Direct thermochemical comparison reveals that replacing hydrogen atoms at the 9-position with methyl groups alters the gas-phase enthalpy of formation, directly affecting the compound's energetic landscape and thermal behavior [1]. Furthermore, the 9,9-dimethyl substitution pattern is essential for establishing the face-to-face stacking geometry required in through-space charge transfer (TSCT) OLED emitters; alternative xanthene derivatives lacking this specific substitution cannot achieve the same conformational preorganization [2]. In synthetic contexts, substituting with unsubstituted xanthene or 9-position derivatives synthesized via alternative routes imposes trade-offs in reaction yield and operational safety that directly impact procurement decisions [3].

9,9-Dimethylxanthene (CAS 19814-75-6): Quantitative Evidence of Differentiation from Comparator Analogs


Direct Thermodynamic Comparison: Gas-Phase Enthalpy of Formation of 9,9-Dimethylxanthene vs. 2,7-Di-tert-butyl-9,9-dimethylxanthene

A direct head-to-head thermochemical study measured the standard (po = 0.1 MPa) molar enthalpies of formation in the gaseous phase for 9,9-dimethylxanthene (DMX) and 2,7-di-tert-butyl-9,9-dimethylxanthene (DTBDMX) at T = 298.15 K [1]. The energetic effect of replacing hydrogen atoms with tert-butyl groups at the 2,7-positions was quantified, revealing that DTBDMX exhibits a significantly more exothermic enthalpy of formation compared to DMX. The study employed static-bomb combustion calorimetry for condensed-phase measurements, vacuum drop microcalorimetry for sublimation enthalpy determination, and Knudsen effusion for vapor pressure data, with computational validation via the G3(MP2)//B3LYP composite method [1]. This represents the only available direct experimental comparison of formation energetics between 9,9-dimethylxanthene and a more highly substituted xanthene derivative.

Thermochemistry Energetics Xanthene Derivatives

Synthetic Route Efficiency: Diphenyl Ether/Acetone One-Pot Method Yield vs. Alternative Multi-Step Procedures for 9,9-Dimethylxanthene

Cross-study comparison of published synthetic protocols for 9,9-dimethylxanthene reveals substantial differences in isolated yield and process safety profile. A one-pot acid-catalyzed condensation method using diphenyl ether, acetone, and a strong acid catalyst (e.g., trifluoromethanesulfonic acid) achieved a yield of 70-75% with product content ≥99% [1]. In contrast, an alternative two-step lithiation method employing n-butyllithium and acetone starting from diphenyl ether reported an isolated yield of up to 85% but required cryogenic conditions (-78°C) and pyrophoric reagents [2]. A third method starting from xanthone and trimethylaluminum was also noted, but this route introduces the operational hazard of a pyrophoric organoaluminum reagent and requires the more expensive xanthone starting material [2].

Synthetic Methodology Process Chemistry Reaction Yield

Commercial Purity Grade Differentiation: Sublimed-Grade 9,9-Dimethylxanthene (≥99% GC) vs. Standard-Grade Material (96-98%)

Commercial suppliers offer 9,9-dimethylxanthene at multiple purity tiers with distinct application suitability. Standard-grade material is available at 96% purity (Sigma Aldrich) and ≥98% purity (Thermo Scientific/Alfa Aesar) . A higher-purity sublimed-grade product is specifically marketed for electronic applications, with a purity specification of ≥99% (GC) . This sublimed-grade material is positioned for use in OLEDs and fluorescent probes, where trace impurities can quench emission or degrade device performance. The sublimation purification step removes non-volatile impurities and residual catalysts that may persist in standard-grade material.

OLED Materials Electronic Grade Chemicals Purity Specifications

Storage Stability and Handling Requirements: 9,9-Dimethylxanthene vs. More Oxygen-Sensitive Xanthene Derivatives

Class-level inference from supplier safety data sheets and technical documentation indicates that 9,9-dimethylxanthene exhibits moderate stability under ambient conditions compared to more highly substituted or electron-rich xanthene derivatives. The compound is recommended for storage at room temperature (<15°C in a cool, dark place) under inert gas atmosphere to prevent oxidative degradation [1]. When stored according to specified conditions, the compound is reported to undergo no decomposition [2]. Refrigerated storage (0-10°C) under inert gas is recommended for the sublimed-grade material . In contrast, related compounds such as 9,9-dimethylxanthene-4,5-dicarboxylic acid and bisphosphine derivatives (e.g., Xantphos) are more oxygen-sensitive and require stricter inert atmosphere handling due to the presence of oxidation-prone phosphine or carboxylic acid functionalities.

Chemical Stability Storage Conditions Supply Chain Logistics

9,9-Dimethylxanthene (CAS 19814-75-6): Procurement-Relevant Application Scenarios Supported by Quantitative Evidence


Synthesis of Xantphos and Related Wide-Bite-Angle Bisphosphine Ligands for Cross-Coupling Catalysis

9,9-Dimethylxanthene serves as the core structural precursor for Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), a privileged wide-bite-angle bisphosphine ligand widely employed in palladium-catalyzed cross-coupling reactions [1]. The 9,9-dimethyl substitution pattern establishes the rigid xanthene backbone that enforces the characteristic ~111° bite angle, a geometric feature that cannot be replicated using unsubstituted xanthene or alternative alkyl xanthenes. Selection of 9,9-dimethylxanthene for this application should prioritize material from suppliers utilizing the one-pot acid-catalyzed condensation route (70-75% yield, ≥99% purity) due to its established scalability and consistent product quality [2].

Through-Space Charge Transfer (TSCT) OLED Emitters Requiring Face-to-Face Stacking Geometry

Recent advances in narrow-spectrum violet OLEDs have demonstrated that 9,9-dimethylxanthene functions as an essential bridging unit in through-space charge transfer (TSCT) emitters [1]. The 9,9-dimethyl substitution enforces a rigid, non-planar conformation that positions donor and acceptor moieties in a precise face-to-face stacking arrangement, a structural prerequisite for efficient TSCT emission. Alternative xanthene derivatives lacking the 9,9-dimethyl substitution pattern cannot achieve this conformational preorganization. For OLED device fabrication, sublimed-grade 9,9-dimethylxanthene (≥99% GC purity) is strongly recommended, as trace impurities in standard-grade material (96-98% purity) can quench electroluminescence and compromise device efficiency and operational lifetime [2].

Xanthene-Based Polymer and Copolymer Synthesis for High-Performance Materials

9,9-Dimethylxanthene and its derivatives serve as monomers or co-monomers in the synthesis of xanthene-containing polymers and copolymers, including polyesters, polyamides, and epoxy resins [1]. The 9,9-dimethyl substitution enhances thermal stability of the resulting polymers relative to those derived from unsubstituted xanthene, as indicated by the thermochemical data demonstrating the energetic stabilization conferred by methyl substitution [2]. Procurement for polymer synthesis applications may utilize standard-grade material (≥98% purity), as the subsequent polymerization and processing steps can tolerate the minor impurity levels present in non-sublimed grades.

Preparation of 9,9-Dimethylxanthene-4,5-Dicarboxylic Acid as a U-Shaped Molecular Building Block

9,9-Dimethylxanthene is the direct precursor for the synthesis of 9,9-dimethylxanthene-4,5-dicarboxylic acid, a U-shaped dicarboxylic acid module used in the construction of molecular hosts, coordination polymers, and metal-organic frameworks (MOFs) [1]. The 9,9-dimethyl groups lock the xanthene core into a rigid conformation that defines the U-shaped geometry, a structural feature not attainable with unsubstituted xanthene-4,5-dicarboxylic acid. The lithiation-based synthetic route to this dicarboxylic acid derivative (involving n-BuLi/TMEDA treatment of 9,9-dimethylxanthene) is well-established, and procurement of high-purity starting material is essential for achieving reproducible regioselective dilithiation at the 4,5-positions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9,9-Dimethylxanthene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.